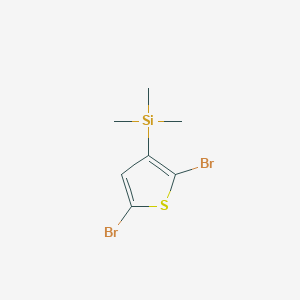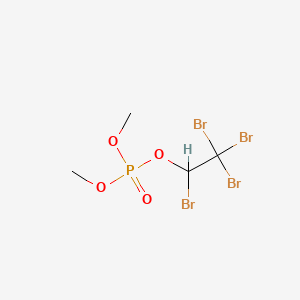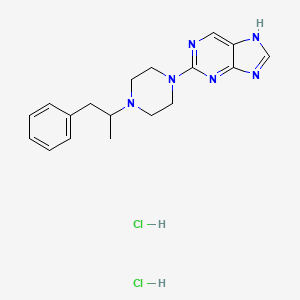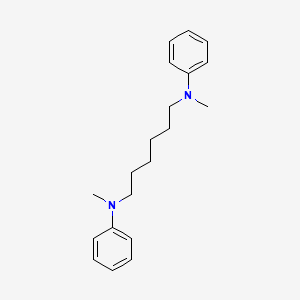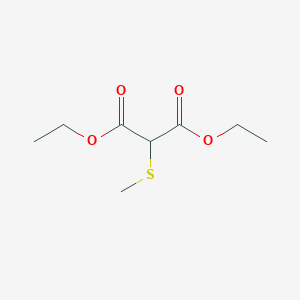
Thiophene, 3,4-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3,4-bis(4-methoxyphenyl)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science
Méthodes De Préparation
The synthesis of Thiophene, 3,4-bis(4-methoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general synthetic route involves the coupling of a thiophene derivative with a boronic acid or ester under palladium catalysis . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Des Réactions Chimiques
Thiophene, 3,4-bis(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thiophene, 3,4-bis(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities . In the industry, thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of Thiophene, 3,4-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit kinases, and interact with cellular receptors . The specific pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Thiophene, 3,4-bis(4-methoxyphenyl)- can be compared with other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . The unique methoxyphenyl substituents in Thiophene, 3,4-bis(4-methoxyphenyl)- contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
51792-35-9 |
|---|---|
Formule moléculaire |
C18H16O2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3,4-bis(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-21-12-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
Clé InChI |
RRHGBLKDMJIECC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC=C2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


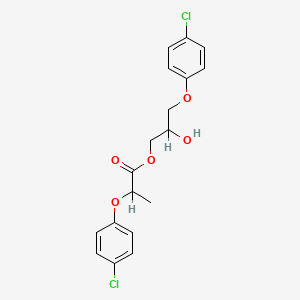

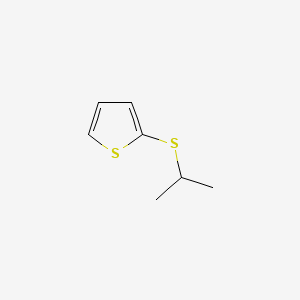
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
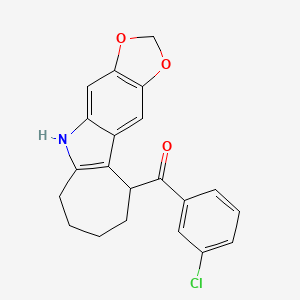

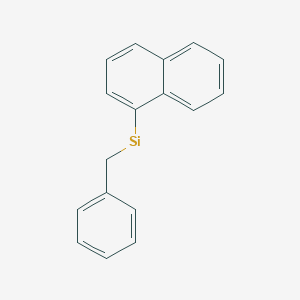
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
